molecular formula C25H23Cl2FN6O B607551 FRAX486

FRAX486

Numéro de catalogue: B607551
Poids moléculaire: 513.4 g/mol
Clé InChI: DHKFOIHIUYFSOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FRAX486 est un puissant inhibiteur des kinases activées par p21 (PAK), ciblant spécifiquement PAK1, PAK2 et PAK3. Ces kinases sont impliquées dans divers processus cellulaires, notamment la réorganisation du cytosquelette, la motilité cellulaire et la survie.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de FRAX486 implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrido[2,3-d]pyrimidin-7(8H)-one. Les étapes clés comprennent :

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté élevée. Cela inclut :

Analyse Des Réactions Chimiques

Inhibition of PAK2 Kinase Activity

FRAX486 selectively targets PAK2, disrupting its phosphorylation capacity. This inhibition reduces phosphorylation of downstream substrates like syntaxin 17 (STX17), a SNARE protein critical for autophagosome-lysosome fusion . Key findings include:

  • Mechanism : Competitive binding to PAK2’s ATP-binding domain, preventing kinase activation.
  • Consequence : Dephosphorylation of STX17 increases its ubiquitination (Fig. 4h ), promoting proteasomal degradation via the ubiquitin-proteasome pathway.

Autophagy Disruption via STX17 Degradation

This compound-induced PAK2 inhibition triggers a cascade of molecular events:

Reaction StepMolecules InvolvedOutcome
PAK2 inhibitionPAK2, STX17Reduced STX17 phosphorylation at critical residues
UbiquitinationSTX17, E3 ubiquitin ligasePolyubiquitination marks STX17 for degradation (Fig. 4h )
Proteasomal degradation26S proteasomeSTX17 levels drop by >60% in TNBC cells (Fig. 4g )
SNARE complex disruptionSTX17, SNAP29, VAMP8Autophagosome-lysosome fusion blocked (Fig. 4e )

This pathway elevates LC3-II and p62 levels, confirming autophagy inhibition .

Interaction with ABCB1 Transporter

This compound reverses multidrug resistance by binding to the ABCB1 efflux pump :

Binding Interactions

  • Hydrophobic interactions : Phe303, Ile306, Tyr310, Phe728, Met949 .
  • Hydrogen bonds : Tyr307 (2.8 Å), Gln725 (3.1 Å), Gln990 (2.9 Å) .
ParameterValue
Docking affinity-9.939 kcal/mol
Key stabilizing residuesTyr307, Gln725, Gln990

This interaction inhibits ABCB1-mediated drug efflux, increasing intracellular doxorubicin accumulation by 2.1-fold in resistant cells .

Cytoskeletal Effects via Actin Filament Modulation

In prostate stromal cells (WPMY-1), this compound induces:

  • Actin filament degeneration : Dose-dependent (1–10 μM) disassembly of F-actin within 24 hours .
  • Mechanism : PAK2 inhibition disrupts cofilin phosphorylation, increasing cofilin activity and actin depolymerization .

Proteomic Impact on Autophagy Markers

Treatment with 1 μM this compound alters key autophagy-related proteins:

ProteinChangeSignificance
p62/SQSTM1↑ 3.5-foldAutophagic flux inhibition
LC3-II↑ 2.8-foldAccumulation of autophagosomes
LAMP1↓ 40%Reduced lysosomal fusion

Structural Determinants of Activity

This compound’s efficacy relies on:

  • Chlorine substituent : Enhances binding to PAK2’s hydrophobic pocket .
  • Piperazine ring : Facilitates hydrogen bonding with kinase domain residues .

These reactions position this compound as a promising therapeutic agent for triple-negative breast cancer and multidrug-resistant malignancies. Its dual roles in kinase inhibition and transporter modulation highlight its versatility in targeting complex biochemical pathways.

Mécanisme D'action

FRAX486 exerts its effects by inhibiting p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3. These kinases play a crucial role in various cellular processes, including:

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de FRAX486

This compound est unique en raison de sa forte spécificité pour PAK1, PAK2 et PAK3, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces kinases dans divers processus cellulaires. Sa capacité à traverser la barrière hémato-encéphalique et sa biodisponibilité orale renforcent encore son potentiel pour des applications thérapeutiques .

Activité Biologique

FRAX486 is a potent inhibitor of p21-activated kinases (PAKs), particularly PAK2, and has emerged as a significant compound in various biological studies due to its diverse effects on cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and implications in various disease models.

Overview of this compound

  • Chemical Structure :
    • Chemical Name: 6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one
    • Purity: ≥98%
  • Inhibition Potency :
    • IC50 values for PAKs:
      • PAK1: 14 nM
      • PAK2: 33 nM
      • PAK3: 39 nM
      • PAK4: 575 nM .

Neurobehavioral Effects

This compound has been shown to rescue neurobehavioral and metabolic deficits in mouse models. In a study involving Cdkl5-knockout mice, treatment with this compound led to:

  • Neuronal Maturation : Restoration of abnormal neuronal maturation and increased PSD95-positive puncta.
  • Behavioral Improvements : Normalization of hyperactivity and fear learning defects .
  • Oxidative Stress Reduction : Decreased reactive oxygen species levels in the blood .

Cancer Therapeutics

This compound also exhibits significant anti-cancer properties, particularly in triple-negative breast cancer (TNBC):

  • Autophagy Inhibition : It inhibits autophagy by targeting PAK2, leading to the degradation of STX17, which is critical for autophagosome-lysosome fusion. This results in increased levels of E-cadherin and decreased migration and metastasis of TNBC cells .
MechanismEffect
Autophagy InhibitionDecreased TNBC cell migration
E-cadherin RegulationUpregulation enhances epithelial characteristics

Multidrug Resistance Reversal

This compound has been found to reverse ABCB1-mediated multidrug resistance (MDR) in cancer cells:

  • ATPase Activity Inhibition : It suppresses ABCB1 ATPase activity by up to 60.5%, leading to increased intracellular concentrations of doxorubicin in resistant cell lines .
ParameterResult
Maximum Inhibition Level60.5% at 10 μM
IC50 for ATPase Activity0.02 μM

Fragile X Syndrome Model

In studies involving Fmr1 knockout mice (a model for Fragile X syndrome), this compound treatment ameliorated autism-like behaviors and improved dendritic spine morphology:

  • Behavioral Assessment : Significant improvements were noted in social interaction tests.
  • Neuroanatomical Changes : Enhanced dendritic spine density was observed post-treatment, indicating neuroprotective effects .

CDKL5 Deficiency Disorder

In another model, Cdkl5-deficient mice treated with this compound displayed:

  • Health Status Improvement : Enhanced general health and reduced oxidative stress levels.
  • Behavioral Normalization : Marked improvements in anxiety-like behaviors were recorded .

Propriétés

IUPAC Name

6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2FN6O/c1-2-34-23-15(11-19(24(34)35)18-5-3-16(26)12-20(18)27)14-30-25(32-23)31-17-4-6-22(21(28)13-17)33-9-7-29-8-10-33/h3-6,11-14,29H,2,7-10H2,1H3,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKFOIHIUYFSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.